molecular formula C24H24ClN5O B12413812 Apatinib-d8 Hydrochloride

Apatinib-d8 Hydrochloride

Cat. No.: B12413812
M. Wt: 442.0 g/mol
InChI Key: YJFMYZMORFXPKW-DBYQDOQESA-N
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Description

Apatinib-d8 Hydrochloride is a deuterium-labeled derivative of Apatinib Hydrochloride. Apatinib is a highly selective and potent tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Apatinib due to the presence of deuterium atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Apatinib-d8 Hydrochloride involves the incorporation of deuterium atoms into the Apatinib molecule. The general synthetic route includes the following steps:

    Deuteration of Cyclopentyl Group: The cyclopentyl group in Apatinib is replaced with a deuterated cyclopentyl group using deuterium gas (D2) under high pressure and temperature conditions.

    Formation of Apatinib-d8: The deuterated intermediate is then reacted with 4-(pyridin-4-ylmethyl)pyridin-2-amine to form Apatinib-d8.

    Hydrochloride Formation: Finally, Apatinib-d8 is converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Apatinib-d8 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Apatinib-d8 can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to its amine derivatives.

    Substitution: Apatinib-d8 can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

Scientific Research Applications

Apatinib-d8 Hydrochloride is extensively used in scientific research for various applications:

    Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion (ADME) profiles of Apatinib.

    Metabolic Studies: The deuterium labeling helps in tracing the metabolic pathways and identifying metabolites.

    Cancer Research: Apatinib-d8 is used in preclinical studies to evaluate its efficacy in inhibiting tumor growth and angiogenesis.

    Drug Development: It serves as a reference standard in the development of new tyrosine kinase inhibitors.

Mechanism of Action

Apatinib-d8 Hydrochloride exerts its effects by inhibiting the activity of vascular endothelial growth factor receptor 2 (VEGFR2). This inhibition blocks the VEGFR2-mediated signaling pathways, which are crucial for angiogenesis and tumor growth. The compound also affects other molecular targets such as c-RET, c-KIT, and c-SRC, contributing to its anti-tumor activity .

Comparison with Similar Compounds

Similar Compounds

    Apatinib Hydrochloride: The non-deuterated form of Apatinib-d8 Hydrochloride.

    Lenvatinib: Another tyrosine kinase inhibitor targeting VEGFR2.

    Sorafenib: A multi-kinase inhibitor with anti-angiogenic properties.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracing in biological systems .

Properties

Molecular Formula

C24H24ClN5O

Molecular Weight

442.0 g/mol

IUPAC Name

N-[4-(1-cyano-2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C24H23N5O.ClH/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H/i1D2,2D2,11D2,12D2;

InChI Key

YJFMYZMORFXPKW-DBYQDOQESA-N

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)([2H])[2H])([2H])[2H])[2H].Cl

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4.Cl

Origin of Product

United States

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